N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a pyridazine ring, and a thioether linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridazine ring: This step often involves the reaction of a hydrazine derivative with a diketone or similar compound.
Thioether formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol.
Final coupling: The ethyl(phenyl)amino group is attached through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The amino and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Biology: As a probe for studying biological pathways or as a potential therapeutic agent.
Industry: In the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(ethyl(phenyl)amino)propyl)-1-(6-(m-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure with a meta-tolylthio group instead of para.
N-(3-(ethyl(phenyl)amino)propyl)-1-(6-(p-tolylthio)pyrimidin-3-yl)piperidine-4-carboxamide: Pyrimidine ring instead of pyridazine.
Uniqueness
The unique combination of the piperidine, pyridazine, and thioether groups in N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5OS/c1-3-32(24-8-5-4-6-9-24)19-7-18-29-28(34)23-16-20-33(21-17-23)26-14-15-27(31-30-26)35-25-12-10-22(2)11-13-25/h4-6,8-15,23H,3,7,16-21H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYCGYGANDTIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.